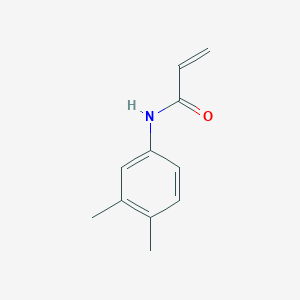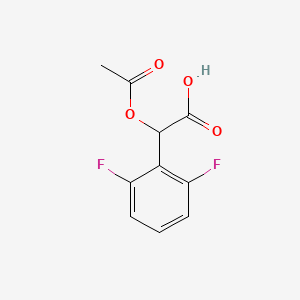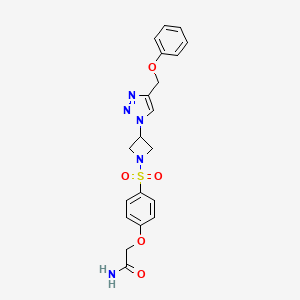
2-(4-((3-(4-(苯氧甲基)-1H-1,2,3-三唑-1-基)氮杂环丁烷-1-基)磺酰基)苯氧基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)phenoxy)acetamide is a synthetic organic compound known for its unique structure and versatile applications in various scientific fields. It possesses a complex molecular architecture that includes a triazole ring, a sulfonamide group, and a phenoxyacetamide moiety, making it a compound of interest in medicinal chemistry, material science, and biological research.
科学研究应用
2-(4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)phenoxy)acetamide finds applications in various scientific research areas:
Chemistry: : As a precursor for the synthesis of more complex molecules, study of reaction mechanisms, and development of new synthetic methodologies.
Biology: : Used in the development of biochemical assays and as a probe for studying cellular processes due to its ability to interact with specific biomolecules.
Medicine: : Potential therapeutic agent due to its antimicrobial, antiviral, and anticancer properties. It is also explored as a drug lead compound.
Industry: : Used in the development of new materials, catalysts, and as an intermediate in the synthesis of other valuable compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)phenoxy)acetamide typically involves a multi-step reaction sequence:
Formation of 4-(phenoxymethyl)-1H-1,2,3-triazole: : This step generally involves the click chemistry reaction between azides and alkynes, catalyzed by copper (I) ions, leading to the formation of the triazole ring.
Synthesis of azetidin-1-yl intermediate: : The triazole derivative is then reacted with a suitable azetidine precursor under controlled conditions to form the azetidin-1-yl intermediate.
Attachment of the sulfonyl group: : Sulfonyl chlorides or sulfonic acids are used to introduce the sulfonyl group to the azetidine intermediate, forming the sulfonamide linkage.
Final coupling reaction: : The phenoxyacetamide moiety is introduced through a nucleophilic substitution reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of 2-(4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)phenoxy)acetamide involves optimizing these synthetic routes for scale-up. This often includes the use of continuous flow reactors to maintain reaction efficiency and purity, as well as the incorporation of environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
化学反应分析
Types of Reactions
2-(4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)phenoxy)acetamide undergoes several types of reactions:
Oxidation: : It can be oxidized under specific conditions to yield sulfoxide or sulfone derivatives.
Reduction: : The reduction of its sulfonyl group leads to the formation of thiols or sulfides.
Substitution: : Various substitution reactions can occur on the triazole ring or the phenoxy group, leading to a wide array of derivatives.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reducing agents: : Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Substitution reagents: : Halides, nucleophiles under mild to moderate conditions.
Major Products
作用机制
The compound exerts its effects through multiple mechanisms, depending on the target application:
Molecular Targets: : Binds to enzymes, proteins, or DNA, inhibiting or modifying their function.
Pathways Involved: : Interacts with biochemical pathways involved in cell signaling, metabolism, and genetic regulation, leading to various therapeutic effects.
相似化合物的比较
Unique Characteristics
2-(4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)phenoxy)acetamide stands out due to its multifunctional groups, which provide versatility in chemical reactivity and biological interactions.
List of Similar Compounds
4-(phenoxymethyl)-1H-1,2,3-triazole
Azetidine-1-sulfonyl derivatives
Phenoxyacetamides with varying substituents
These compounds share structural elements but differ in specific functionalities, leading to variations in their chemical behavior and application potential.
属性
IUPAC Name |
2-[4-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]sulfonylphenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O5S/c21-20(26)14-30-18-6-8-19(9-7-18)31(27,28)24-11-16(12-24)25-10-15(22-23-25)13-29-17-4-2-1-3-5-17/h1-10,16H,11-14H2,(H2,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBIHULBLMJSSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)N3C=C(N=N3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(4-{[(6-cyclopropylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1-methyl-1H-indole](/img/structure/B2497395.png)
![{4-[Methyl({7-[(4-methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-yl})amino]cyclohexyl}methanesulfonic acid](/img/structure/B2497397.png)
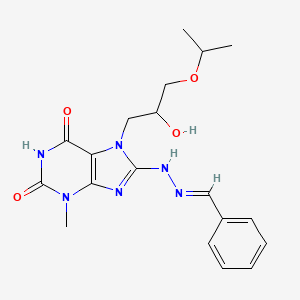
![2-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2497402.png)
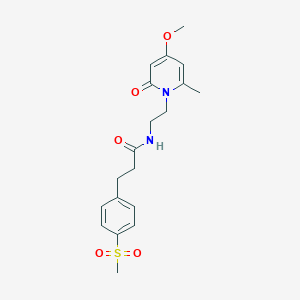
![(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine](/img/structure/B2497404.png)
![1-(4-Bromophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2497405.png)
![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(3,3-dimethyl-2H-1-benzofuran-5-yl)methanone;hydrochloride](/img/structure/B2497407.png)
![(E)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2497409.png)
![tert-Butyl 4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)piperidine-1-carboxylate](/img/structure/B2497411.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2497413.png)
![ETHYL 2-{3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]PROPANAMIDO}-4-PHENYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B2497415.png)
